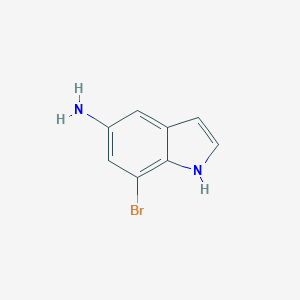

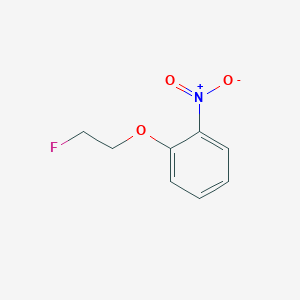

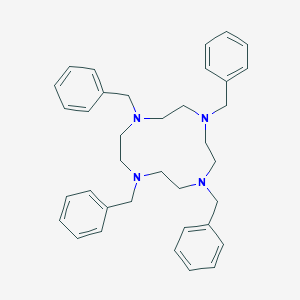

![molecular formula C8H9NO2 B173434 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 109275-04-9](/img/structure/B173434.png)

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is a derivative of the 2,3-dihydrofuro[2,3-b]pyridine class of compounds .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Scientific Research Applications

Synthesis and Chemical Reactions

The compound "2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol" is part of a broader class of chemicals explored for their potential in creating diverse polysubstituted bicyclic scaffolds through microwave-activated inverse electron demand Diels–Alder reactions. These reactions enable efficient synthesis of compounds like 3-hydroxy-2,3-dihydrofuro[2,3-b]pyridines, offering significant diversity for pharmaceutical applications (Hajbi et al., 2007).

A similar study involved the photochemical behavior of related compounds, leading to the formation of dimeric products and showcasing the photochemical pathways that such compounds can undergo, which could be relevant in the design of photoactive pharmaceuticals (Jones & Phipps, 1975).

Another aspect of research on this compound includes its role in the synthesis and transformations of related bicyclic compounds, such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. These processes are influenced by substituents, offering insights into the reactivity and potential modifications of the core structure for developing new chemical entities with specific properties (Kaigorodova et al., 2004).

Further exploration includes the lithiation reactions of furopyridines, demonstrating the potential for creating monodeuteriomethyl compounds and other derivatives through reactions with lithium diisopropylamide. This expands the utility of such compounds in synthetic organic chemistry, particularly in isotopic labeling studies (Shiotani, 1993).

Additionally, the compound has been implicated in novel synthetic pathways involving phosphine-catalyzed [4 + 2] annulations, leading to the formation of tetrahydropyridines. This highlights its versatility in contributing to the synthesis of complex nitrogen-containing heterocycles (Zhu et al., 2003).

properties

IUPAC Name |

2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAKKSZPTPYUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)N=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618190 |

Source

|

| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |

CAS RN |

109275-04-9 |

Source

|

| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B173380.png)

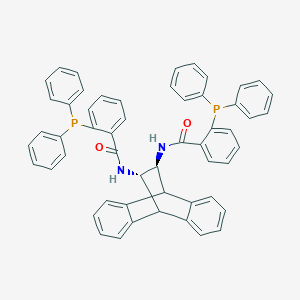

![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)

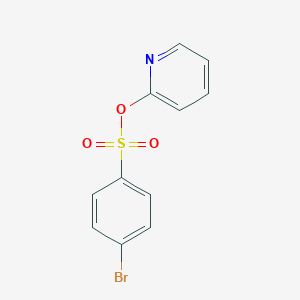

![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)